molecular formula C5H5ClN2O B12925286 3-Chloro-6-methyl-4-pyridazinol CAS No. 22390-52-9

3-Chloro-6-methyl-4-pyridazinol

Cat. No.: B12925286
CAS No.: 22390-52-9
M. Wt: 144.56 g/mol
InChI Key: CNJDSVWNXQYOHL-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazin-4-ol: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and a hydroxyl group at the fourth position on the pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazin-4-ol typically involves the chlorination of 6-methylpyridazin-4-ol. One common method is the reaction of 6-methylpyridazin-4-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: Industrial production of 3-Chloro-6-methylpyridazin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-6-methylpyridazin-4-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 6-methylpyridazin-4-ol.

    Substitution: The chlorine atom in 3-Chloro-6-methylpyridazin-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), pyridine

Major Products:

    Oxidation: 3-Chloro-6-methylpyridazin-4-one

    Reduction: 6-Methylpyridazin-4-ol

    Substitution: 3-Methoxy-6-methylpyridazin-4-ol

Scientific Research Applications

Chemistry: 3-Chloro-6-methylpyridazin-4-ol is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activities .

Biology: In biological research, 3-Chloro-6-methylpyridazin-4-ol is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases .

Industry: In the agrochemical industry, 3-Chloro-6-methylpyridazin-4-ol is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives are employed to enhance crop protection and yield .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound can also interact with DNA or proteins, disrupting cellular processes and exerting antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • 6-Chloro-3-methylpyridazin-4-ol
  • 3-Chloro-6-methylpyridazine
  • 3-Methoxy-6-methylpyridazin-4-ol

Comparison: 3-Chloro-6-methylpyridazin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 6-Chloro-3-methylpyridazin-4-ol lacks the hydroxyl group, which may affect its solubility and interaction with biological targets .

Properties

IUPAC Name

3-chloro-6-methyl-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)5(6)8-7-3/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJDSVWNXQYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945042
Record name 3-Chloro-6-methylpyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22390-52-9
Record name 4-Pyridazinol, 3-chloro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-6-methylpyridazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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